REACTION_CXSMILES
|
N#N.Br[C:4]1[N:5]=[C:6]([CH3:13])[S:7][C:8]=1[NH:9][C:10](=[O:12])[CH3:11].C([O-])([O-])=O.[Cs+].[Cs+].CN[C@@H]1CCCC[C@H]1NC.[CH3:30][C:31]1[N:32]=[C:33]([CH2:36][CH2:37][CH3:38])[NH:34][CH:35]=1>CN(C=O)C.[Cu]I>[CH3:13][C:6]1[S:7][C:8]([NH:9][C:10](=[O:12])[CH3:11])=[C:4]([N:34]2[CH:35]=[C:31]([CH3:30])[N:32]=[C:33]2[CH2:36][CH2:37][CH3:38])[N:5]=1 |f:2.3.4|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N#N
|
Name
|
|
Quantity
|
400 mg
|
Type
|
reactant
|
Smiles
|
BrC=1N=C(SC1NC(C)=O)C
|
Name
|
Cs2CO3
|
Quantity
|
1.6 g
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[Cs+].[Cs+]
|
Name
|
CuI
|
Quantity
|
324 mg
|
Type
|
catalyst
|
Smiles
|
[Cu]I
|
Name
|
|
Quantity
|
242 mg
|
Type
|
reactant
|
Smiles
|
CN[C@H]1[C@@H](CCCC1)NC
|
Name
|
|
Quantity
|
230 mg
|
Type
|
reactant
|
Smiles
|
CC=1N=C(NC1)CCC
|
Name
|
|
Quantity
|
9 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
90 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at 90° C. overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After the mixture was cooled to room temperature
|
Type
|
FILTRATION
|
Details
|
the mixture was filtered through a syringe
|
Type
|
FILTRATION
|
Details
|
filter
|
Type
|
WASH
|
Details
|
(washed with DMF)
|
Type
|
CUSTOM
|
Details
|
The filtrate was purified by prep-HPLC
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
CC=1SC(=C(N1)N1C(=NC(=C1)C)CCC)NC(C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 60 mg | |
YIELD: CALCULATEDPERCENTYIELD | 12.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |